

An In-depth Technical Guide to the Chemical Structure of D-Sarmentose

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Compound of Interest

Compound Name: *D-Sarmentose*

Cat. No.: *B15547863*

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This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **D-Sarmentose**, a naturally occurring deoxy sugar. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction to D-Sarmentose

D-Sarmentose is a hexose monosaccharide, specifically classified as a 2,6-dideoxy-3-O-methyl-D-xylo-hexopyranose.^{[1][2]} Its chemical formula is $C_7H_{14}O_4$ with a molar mass of 162.185 g·mol⁻¹.^{[3][4]} **D-Sarmentose** is a component of various naturally occurring compounds, including cardenolide monoglycosides found in plants like *Nerium oleander*.^{[1][2]} These compounds have garnered interest for their potential anti-inflammatory properties and cell growth inhibitory activity against tumor cells.^{[1][2]} The synthesis of "rare" deoxysugars like **D-sarmentose** can be a challenging task in organic chemistry.^[5]

Chemical Structure of D-Sarmentose

The structural backbone of **D-Sarmentose** is a pyranose ring. The "D" designation refers to the stereochemistry at the C5 position, which is analogous to that of D-glyceraldehyde. The "xylo" configuration indicates the stereochemistry at the C3 and C4 positions. Key structural features include the absence of hydroxyl groups at the C2 and C6 positions (hence "2,6-dideoxy") and a methoxy group at the C3 position.

Below is a two-dimensional representation of the chemical structure of β -**D-Sarmentose**.

Caption: 2D structure of β -D-Sarmentose.

Quantitative Data: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic molecules. The following tables summarize the reported ^1H and ^{13}C NMR data for a derivative of **D-Sarmentose** in CDCl_3 .^[1]

Table 1: ^1H NMR Data

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	4.74	d	3.9
H-2	Not Reported	-	-
H-3	3.29	m	-
H-4	3.81-3.73	m	-
H-5	4.26	qd	6.7, 1.2
H-6	1.10	d	6.7
OCH ₃	3.37-3.35	m	-

Table 2: ^{13}C NMR Data

Carbon	Chemical Shift (δ , ppm)
C-1	97.1
C-2	33.1
C-3	79.0
C-4	76.1
C-5	61.7
C-6	16.5
OCH ₃	59.4

Experimental Protocols: Synthesis of D-Sarmentosyl Donors

The chemical synthesis of **D-Sarmentose** and its derivatives is a complex process. A key step involves the preparation of D-sarmentosyl donors, which can then be used in glycosylation reactions.^[2] The following is a detailed protocol for the synthesis of a key intermediate, (Z/E)-4-O-Benzyl-3-O-methyl-1,2,6-trideoxy-1-phenylsulfanyl-D-xylo-hex-1-enitol.^[1]

Materials:

- Diphenyl (phenylsulfanylmethyl)phosphine oxide
- n-Butyllithium (nBuLi) (1.6 M in hexanes)
- Dry Tetrahydrofuran (THF)
- Aldehyde precursor 4 (455 mg, 1.91 mmol)

Procedure:

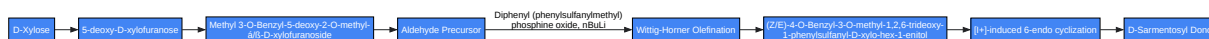
- A solution of diphenyl (phenylsulfanylmethyl)phosphine oxide (1.58 g, 4.87 mmol) in dry THF (20 mL) is cooled to -78 °C.

- nBuLi (1.91 mL, 4.77 mmol) is added to the solution, and the mixture is stirred at -78 °C for 45 minutes.
- A solution of the aldehyde precursor 4 in dry THF (13 mL) is added to the orange-colored solution at -78 °C over a period of 30 minutes.
- The reaction mixture is gradually warmed to room temperature and stirred for 48 hours.

This protocol is a crucial part of a larger synthetic strategy that involves a Wittig-Horner olefination, an [I+]-induced 6-endo cyclization, and a 1,2-trans stereoselective glycosylation to ultimately yield D-sarmentosyl glycosides.[2]

Synthetic Workflow

The synthesis of **D-Sarmentose** derivatives is a multi-step process. The following diagram illustrates a simplified workflow for the synthesis of a D-sarmentosyl donor, highlighting the key transformations.



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Caption: Synthetic workflow for a D-Sarmentosyl Donor.

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